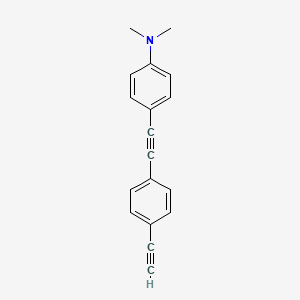

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline

Übersicht

Beschreibung

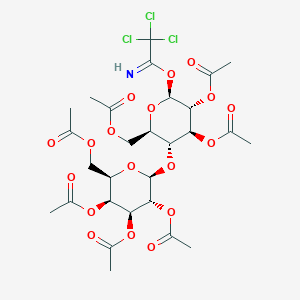

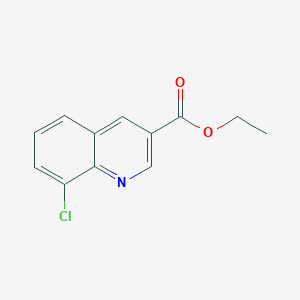

The compound “4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline” is a complex organic molecule. It contains an aniline group (a benzene ring with an attached amino group), which is substituted with an ethynyl group (a carbon-carbon triple bond). This ethynyl group is further substituted with another phenyl group (a benzene ring), which is also substituted with an ethynyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the benzene rings and the ethynyl groups . The presence of the amino group could introduce some polarity to the molecule.Chemical Reactions Analysis

The compound could potentially undergo reactions typical of anilines and ethynyl groups. Anilines can act as a base and can undergo electrophilic substitution reactions. Ethynyl groups can participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures have a high boiling point due to the presence of the conjugated system and the polarity introduced by the amino group .Wissenschaftliche Forschungsanwendungen

Photolysis and Photochemical Reactions

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline has been explored in the context of photochemical reactions. A study detailed the photolysis products of p-ethynyl-N,N-dimethylaniline, highlighting reactions at the triple bond and amino group, without affecting the aromatic ring. The products formed include p-dimethylaminoacetophenone and various carbamoyl chlorides, among others, showcasing the chemical's reactivity when exposed to light (Usov, Bardamova, & Kotlyarevskii, 1986).

Crystal Engineering

In crystal engineering, the crystal and molecular structures of 4-ethynyl-N,N-dimethylaniline were determined through X-ray diffraction data. Interestingly, crystals of this compound exhibited a phase transition at specific temperatures. The study provided insights into the molecular linkages and structural configurations of the compound, contributing to the field of crystallography and materials science (Batsanov et al., 2006).

Electrochemical Studies

Electrochemical oxidation of 4-ethynylaniline, a related compound, has been studied, revealing the instability of the oxidation product in certain pH conditions. This study not only provided insights into the electrochemical behavior of the compound but also highlighted its potential in the synthesis of diazine compounds. Additionally, the study included molecular docking to assess the antibiotic activity, showing the compound's inhibitory effect against certain receptors (Mehrdadian, Khazalpour, Amani, & Jamshidi, 2021).

Optical Properties and Material Science

A significant application of 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline is in the development of materials with specific optical properties. For instance, donor-acceptor molecular systems based on p-dimesitylborylphenylethynylaniline core, including 4-(4-dimesitylborylphenylethynyl)-N,N-dimethylaniline, were synthesized and studied for their absorption, emission, fluorescence, and two-photon absorption spectra. These systems, particularly the octupolar compound tris(E-4-dimesitylborylethenylphenyl)amine, showed significant two-photon absorption cross-sections, making them attractive for applications involving two-photon excited fluorescence (Collings et al., 2009).

Wirkmechanismus

Safety and Hazards

As with all chemicals, handling this compound should be done with appropriate safety measures. This includes avoiding inhalation, ingestion, or contact with skin and eyes. In case of accidental exposure, standard first aid measures such as rinsing with water and seeking medical attention should be followed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-(4-ethynylphenyl)ethynyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-4-15-5-7-16(8-6-15)9-10-17-11-13-18(14-12-17)19(2)3/h1,5-8,11-14H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULMLGBRQJQGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743306 | |

| Record name | 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline | |

CAS RN |

778593-53-6 | |

| Record name | 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)

![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)

![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)

![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)